molecular formula C13H18ClNO B12340043 (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride

(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride

Cat. No.: B12340043
M. Wt: 239.74 g/mol
InChI Key: MQTLOUZNRYGRNH-RVDQCCQOSA-N
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Description

(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride typically involves the following steps:

    Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where a methoxy-substituted benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Reduction and Functionalization: The resulting product undergoes reduction to form the dihydronaphthalene core, followed by functionalization to introduce the ethan-1-amine group.

    Formation of the Imine: The final step involves the condensation of the amine with an aldehyde to form the imine, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other substituents on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine: The base form without the hydrochloride salt.

    7-Methoxy-3,4-dihydronaphthalene: A simpler derivative lacking the ethan-1-amine group.

    Naphthalene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other naphthalene derivatives.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethanamine;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h5-7,9H,2-4,8,14H2,1H3;1H/b11-7+;

InChI Key

MQTLOUZNRYGRNH-RVDQCCQOSA-N

Isomeric SMILES

COC1=CC\2=C(CCC/C2=C\CN)C=C1.Cl

Canonical SMILES

COC1=CC2=C(CCCC2=CCN)C=C1.Cl

Origin of Product

United States

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